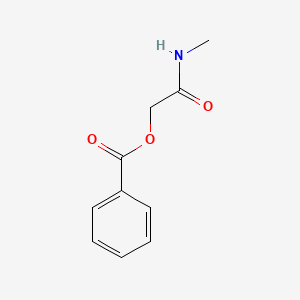

Benzoic acid methylcarbamoylmethyl ester

Description

Benzoic acid methylcarbamoylmethyl ester is a benzoic acid derivative characterized by a methyl ester group and a methylcarbamoylmethyl substituent. For instance, derivatives such as 2-(acetylamino)-benzoic acid methyl ester (Av7) and 2-[2’-(2’’-hydroxy-2’’-methyl-propionylamino)-benzoylamino]-benzoic acid methyl ester (Av9) exhibit antitumor activity, suggesting that the methylcarbamoylmethyl group may enhance bioactivity through specific binding interactions . These compounds are typically synthesized via esterification or condensation reactions, as seen in the preparation of (N-piperidinyl)methyl benzoic acid derivatives and angiotensin II receptor antagonists .

Properties

CAS No. |

106231-50-9 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

[2-(methylamino)-2-oxoethyl] benzoate |

InChI |

InChI=1S/C10H11NO3/c1-11-9(12)7-14-10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) |

InChI Key |

ZWAHHEQQTJUTPW-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)COC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification: The most common method for preparing benzoic acid methylcarbamoylmethyl ester is through the esterification of benzoic acid with methylcarbamoylmethyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Transesterification: Another method involves the transesterification of methyl benzoate with methylcarbamoylmethyl alcohol. This reaction can be catalyzed by a base such as sodium methoxide.

Industrial Production Methods: In industrial settings, the production of benzoic acid methylcarbamoylmethyl ester often involves continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts and microwave-assisted reactions are also explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Benzoic acid methylcarbamoylmethyl ester can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and methylcarbamoylmethyl alcohol.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Aminolysis: Reaction with amines can convert the ester into amides.

Common Reagents and Conditions:

Acidic Hydrolysis: Requires a strong acid catalyst like hydrochloric acid and water.

Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.

Reduction: Utilizes lithium aluminum hydride or diisobutylaluminum hydride.

Aminolysis: Involves amines such as ammonia or primary amines.

Major Products:

Hydrolysis: Benzoic acid and methylcarbamoylmethyl alcohol.

Reduction: Benzoic alcohol and methylcarbamoylmethyl alcohol.

Aminolysis: Benzoic amide and methylcarbamoylmethyl amide.

Scientific Research Applications

Chemistry:

- Used as an intermediate in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.

- Employed in the study of esterification and transesterification reactions.

Biology:

- Investigated for its potential antimicrobial properties.

- Studied for its role in metabolic pathways involving ester hydrolysis.

Medicine:

- Explored as a potential prodrug for delivering active pharmaceutical ingredients.

- Used in the formulation of topical medications due to its ability to penetrate the skin.

Industry:

- Utilized in the production of fragrances and flavoring agents.

- Applied in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of benzoic acid methylcarbamoylmethyl ester involves its hydrolysis to benzoic acid and methylcarbamoylmethyl alcohol. Benzoic acid is known to exert antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity. The ester itself may also interact with biological membranes, enhancing the delivery of active compounds .

Comparison with Similar Compounds

Structural and Functional Group Variations

The bioactivity and physicochemical properties of benzoic acid esters are highly dependent on their substituents. Below is a comparative analysis of key analogs:

Pharmacological Activities

- Antitumor Effects : Av7 and Av9 inhibit proliferation in gastric, liver, and lung cancer cell lines, outperforming the reference drug 5-fluorouracil in some cases .

- Anti-inflammatory Activity: The methoxy-substituted analog (2-methoxy-benzoic acid methyl ester) is reported as a nonsteroidal anti-inflammatory agent .

- Repellent Properties : The unsubstituted methyl ester shows insect-repellent activity, likely due to its volatility and simple structure .

Physicochemical Properties

- Lipophilicity : Long-chain substituents (e.g., pentadecyl in ) increase lipophilicity, enhancing membrane permeability but reducing water solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.